molecular formula C19H16ClN3O3S B7733738 3-{2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}PROPANOIC ACID

3-{2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}PROPANOIC ACID

Cat. No.: B7733738
M. Wt: 401.9 g/mol
InChI Key: ZQJQXPSNHOOMCS-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 6-chloro-4-phenylquinazolin-2-yl core linked to a sulfanyl acetamido propanoic acid chain. The quinazoline scaffold is notable for its role in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The sulfanyl acetamido propanoic acid moiety introduces a carboxylic acid group, which may enhance solubility and enable hydrogen bonding.

Properties

IUPAC Name

3-[[2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-6-7-15-14(10-13)18(12-4-2-1-3-5-12)23-19(22-15)27-11-16(24)21-9-8-17(25)26/h1-7,10H,8-9,11H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJQXPSNHOOMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetamido}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-{2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetamido}propanoic acid involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally analogous molecules, focusing on substituents, molecular weights, and functional groups:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups
3-{2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}PROPANOIC ACID (Target) 6-chloro-4-phenylquinazolin-2-yl, sulfanyl, acetamido, propanoic acid Not explicitly reported Quinazoline, thioether, amide, carboxylic acid
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIC ACID 4-bromophenyl, sulfanyl, acetamido, propanoic acid 318.19 Thioether, amide, carboxylic acid
3-(4-CYANOPHENYL)-2-[(PHENYLSULFONYL)AMINO]PROPANOIC ACID 4-cyanophenyl, phenylsulfonyl, propanoic acid 330.36 Sulfonamide, nitrile, carboxylic acid
(R)-2-ACETAMIDO-3-(NAPHTHALEN-2-YL)PROPANOIC ACID Naphthalen-2-yl, acetamido, propanoic acid Not explicitly reported Naphthyl, amide, carboxylic acid

Key Comparisons:

Aromatic Systems: The target compound features a quinazoline ring, a bicyclic heteroaromatic system, which distinguishes it from the monocyclic aromatic systems (e.g., bromophenyl in , cyanophenyl in ) or polycyclic naphthyl in . Quinazoline derivatives are often associated with DNA intercalation or kinase inhibition due to planar aromaticity.

Substituent Effects: Halogen Substituents: The 6-chloro group in the target compound vs. the 4-bromo substituent in may influence electronic properties. Sulfanyl vs. Sulfonyl: The sulfanyl (thioether) group in the target compound and is less electron-withdrawing than the sulfonyl group in , which could affect acidity (pKa) of the carboxylic acid and hydrogen-bonding capacity.

Notes

  • Structural Diversity : The analogs highlight the importance of aromatic substituents and sulfur-containing functional groups in modulating physicochemical and biological properties.
  • Research Recommendations : Comparative studies using crystallography (e.g., via SHELX ) or enzymatic assays are advised to elucidate structure-activity relationships.

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